molecular formula C10H9Cl2FN2O2 B14750182 Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate

Cat. No.: B14750182
M. Wt: 279.09 g/mol
InChI Key: NSEBPYUAPQABKY-DHDCSXOGSA-N
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Description

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is an organic compound with the molecular formula C10H9Cl2FN2O2. This compound is characterized by the presence of both chloro and fluoro substituents on a phenyl ring, as well as a hydrazono group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate typically involves the reaction of ethyl 2-chloro-2-(3-chloro-4-fluorophenyl)acetate with hydrazine derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired hydrazono compound. The reaction conditions may include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions may vary depending on the desired product and may include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions may produce corresponding oximes or nitriles .

Scientific Research Applications

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate and other hydrazono derivatives with different substituents on the phenyl ring .

Uniqueness

Ethyl 2-chloro-2-(2-(3-chloro-4-fluorophenyl)hydrazono)acetate is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9Cl2FN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

ethyl (2Z)-2-chloro-2-[(3-chloro-4-fluorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl2FN2O2/c1-2-17-10(16)9(12)15-14-6-3-4-8(13)7(11)5-6/h3-5,14H,2H2,1H3/b15-9-

InChI Key

NSEBPYUAPQABKY-DHDCSXOGSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC(=C(C=C1)F)Cl)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=C(C=C1)F)Cl)Cl

Origin of Product

United States

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